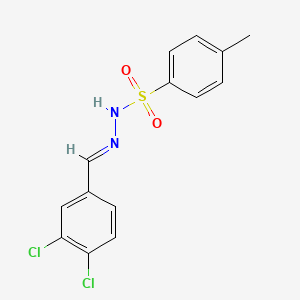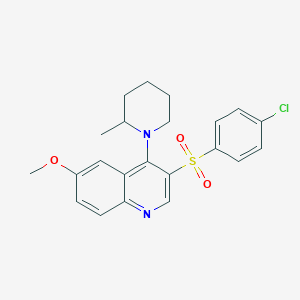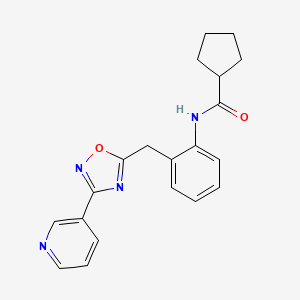![molecular formula C9H12N4O2S B2578598 N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034449-87-9](/img/structure/B2578598.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their rigid, planar structures and significant photophysical properties .
Mécanisme D'action
Target of Action
The primary targets of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These enzymes play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Mode of Action
this compound interacts with its targets, CDKs and PDEs, by inhibiting their activity . This inhibition results in changes in the cellular processes controlled by these enzymes, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of CDKs and PDEs by this compound affects several biochemical pathways. CDKs are involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, a desirable effect in the treatment of cancer . PDEs play a role in signal transduction by breaking down cyclic nucleotides, and their inhibition can increase the levels of these signaling molecules, affecting various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest in cancer cells due to CDK inhibition . Additionally, the inhibition of PDEs can lead to increased levels of cyclic nucleotides, affecting various cellular processes .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are largely influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors
Cellular Effects
This compound has been found to inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit membrane-bound pyrophosphatases (mPPases), enzymes located in the cell membrane of bacteria and archaea .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits excellent thermal stability , and its long-term effects on cellular function have been observed in in vitro or in vivo studies.
Méthodes De Préparation
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide typically involves condensation reactions of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, and 1,3-diketones . These reactions are carried out under controlled temperatures and often in the presence of solvents like dichloromethane . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include concentrated sulfuric acid for oxidation and dichloromethane as a solvent for various reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its versatile reactivity.
Medicine: It is being explored for its potential use in drug discovery, particularly as an antitumor agent.
Comparaison Avec Des Composés Similaires
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituent groups, leading to variations in their biological activities and applications
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSVQWTXFUQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)



![ethyl 4-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2578526.png)

![methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2578528.png)
![2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2578530.png)

![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578537.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)
